molecular formula C19H25N5 B3762211 2-[4-[1-(5-Methylpyridin-2-yl)pyrrolidin-3-yl]piperidin-1-yl]pyrimidine

2-[4-[1-(5-Methylpyridin-2-yl)pyrrolidin-3-yl]piperidin-1-yl]pyrimidine

Cat. No.: B3762211
M. Wt: 323.4 g/mol
InChI Key: ORQYNSXNGAESKX-UHFFFAOYSA-N
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Description

2-[4-[1-(5-Methylpyridin-2-yl)pyrrolidin-3-yl]piperidin-1-yl]pyrimidine is a complex organic compound that features a pyrrolidine ring, a piperidine ring, and a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse chemical interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[1-(5-Methylpyridin-2-yl)pyrrolidin-3-yl]piperidin-1-yl]pyrimidine typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of catalysts such as palladium and bases like potassium carbonate to facilitate the coupling reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance reaction efficiency and scalability. The purification of the final product typically involves chromatographic techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-[1-(5-Methylpyridin-2-yl)pyrrolidin-3-yl]piperidin-1-yl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often facilitated by nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydride. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated or hydrogenated products. Substitution reactions can yield a variety of functionalized derivatives, depending on the nucleophile or electrophile used.

Scientific Research Applications

2-[4-[1-(5-Methylpyridin-2-yl)pyrrolidin-3-yl]piperidin-1-yl]pyrimidine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-[1-(5-Methylpyridin-2-yl)pyrrolidin-3-yl]piperidin-1-yl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[4-[1-(5-Methylpyridin-2-yl)pyrrolidin-3-yl]piperidin-1-yl]pyrimidine lies in its combination of three distinct heterocyclic rings, which provides a unique scaffold for chemical interactions and potential biological activities. This structural complexity allows for a wide range of modifications and functionalizations, making it a versatile compound for various applications.

Properties

IUPAC Name

2-[4-[1-(5-methylpyridin-2-yl)pyrrolidin-3-yl]piperidin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5/c1-15-3-4-18(22-13-15)24-12-7-17(14-24)16-5-10-23(11-6-16)19-20-8-2-9-21-19/h2-4,8-9,13,16-17H,5-7,10-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORQYNSXNGAESKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)N2CCC(C2)C3CCN(CC3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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